2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide
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Overview
Description
2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a chloro group, a cyclohexene ring, and a furylmethyl group .
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide are currently unknown. This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
The biochemical pathways affected by This compound Given its use in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, it is recommended to store this compound at room temperature , suggesting that temperature can affect its stability.
Preparation Methods
The synthesis of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide involves several steps. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide has several scientific research applications:
Comparison with Similar Compounds
2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide can be compared with similar compounds such as:
2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide: This compound has an ethyl group instead of a furylmethyl group, which may result in different chemical and biological properties.
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide: This compound has a different substitution pattern on the cyclohexene ring, leading to variations in reactivity and applications.
2-chloro-N-cyclohex-1-en-1-yl-N-(2-methoxyethyl)acetamide: The presence of a methoxyethyl group instead of a furylmethyl group can alter the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-(cyclohexen-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h4-5,7-8H,1-3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJHWGHOOWLPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N(CC2=CC=CO2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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